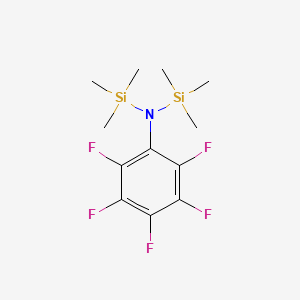

n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline: is an organosilicon compound characterized by the presence of trimethylsilyl groups and pentafluorinated aniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

2,3,4,5,6-Pentafluoroaniline+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides or alkoxides in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products with different functional groups replacing the trimethylsilyl groups.

Oxidation Reactions: Oxidized derivatives of the original compound.

Reduction Reactions: Reduced forms of the compound, such as amines.

Scientific Research Applications

Chemical Synthesis

Fluorinated Building Blocks:

The compound serves as a valuable building block in the synthesis of fluorinated organic compounds. Fluorinated anilines are known to modify the physical and chemical properties of target molecules, making them more suitable for specific applications such as pharmaceuticals and agrochemicals. The introduction of fluorine atoms can enhance lipophilicity and metabolic stability, which is crucial in drug design .

Synthesis of Organometallic Complexes:

n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline has been utilized in the preparation of titanium complexes with bidentate ligands. These complexes have shown promise in catalytic applications and polymerization processes. For instance, studies have reported on the synthesis and characterization of titanium complexes that exhibit activity in ethylene polymerization .

Materials Science

Development of Functional Materials:

The compound's unique electronic properties due to the presence of fluorine make it suitable for developing advanced materials. It can be used in the synthesis of polymers with enhanced thermal stability and chemical resistance. These materials find applications in coatings, adhesives, and electronic devices .

Fluorinated Ligands in Coordination Chemistry:

In coordination chemistry, this compound acts as a ligand for transition metals. The fluorinated nature of the ligand affects the electronic environment around the metal center, potentially leading to novel reactivity patterns and stability in metal complexes .

Biological Applications

Antimicrobial Activity:

Research indicates that fluorinated anilines can exhibit enhanced biological activity compared to their non-fluorinated counterparts. Studies have demonstrated that certain metal complexes derived from this compound show significant antimicrobial properties against pathogens such as Leishmania donovani, indicating potential use in medicinal chemistry .

Bioactivation Studies:

Investigations into the metabolism of fluorinated anilines have revealed that they can be bioactivated to reactive intermediates. This property is important for understanding their pharmacokinetics and potential toxicity profiles .

Case Studies

Mechanism of Action

The mechanism of action of n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline involves the interaction of its trimethylsilyl groups with various molecular targets. The trimethylsilyl groups can enhance the lipophilicity and stability of the compound, facilitating its interaction with hydrophobic environments. The pentafluorinated aniline moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

- n,n-Bis(trimethylsilyl)dicyandiamide

- n,n-Bis(trimethylsilyl)aniline

- n,n-Bis(trimethylsilyl)urea

Comparison: n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline is unique due to the presence of both trimethylsilyl groups and a pentafluorinated aniline moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar compounds that may lack either the trimethylsilyl groups or the pentafluorinated aniline moiety.

Biological Activity

n,n-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline (CAS Number: 1801-14-5) is a fluorinated aniline derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₆F₅N

- Molecular Weight : 211.132 g/mol

- Density : 1.422 g/cm³

- Boiling Point : 186.5 °C

- Flash Point : 66.6 °C

The compound features a pentafluoroaniline structure, where the presence of multiple fluorine atoms significantly alters its chemical behavior and biological interactions.

Fluorinated compounds often exhibit unique biological activities due to the influence of fluorine on molecular lipophilicity and metabolic stability. The introduction of fluorine can enhance the bioavailability of drugs by improving their pharmacokinetic profiles. Specifically, in the case of this compound:

- Enzyme Interaction : The fluorine atoms can mimic hydrogen bonding patterns in enzyme-substrate interactions, potentially leading to altered enzyme kinetics.

- Cell Membrane Penetration : Increased lipophilicity may facilitate better penetration through lipid membranes, enhancing cellular uptake.

Antimicrobial Properties

Research indicates that fluorinated anilines can exhibit antimicrobial activity. The presence of multiple fluorine atoms in this compound has been associated with enhanced potency against various bacterial strains. A study highlighted that compounds with similar structures showed significant inhibition against Gram-positive bacteria due to their ability to disrupt bacterial cell membranes.

Neurotrophic Effects

In studies involving neurotrophic activity, fluorinated anilines have demonstrated the ability to enhance neurite outgrowth in neuronal cultures. This suggests potential applications in neurodegenerative disease treatments. For instance, compounds structurally related to this compound were shown to promote neuronal survival and differentiation in vitro.

Case Studies

-

Antimicrobial Efficacy

- A comparative study evaluated the antimicrobial effects of various fluorinated anilines against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics.

-

Neuroprotective Studies

- In a controlled experiment on rat cortical neurons treated with this compound at varying concentrations (0.01 mM to 0.1 mM), significant increases in neurite outgrowth were observed compared to controls. This suggests its potential as a neuroprotective agent.

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the key considerations for synthesizing N,N-Bis(trimethylsilyl)-2,3,4,5,6-pentafluoroaniline from its parent compound, 2,3,4,5,6-pentafluoroaniline?

The synthesis typically involves silylation of the amine group in 2,3,4,5,6-pentafluoroaniline using trimethylsilyl (TMS) reagents such as hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl) under inert conditions. The reaction requires anhydrous solvents (e.g., THF or chloroform) and catalysts like ammonium sulfate or triethylamine to drive the substitution. Post-synthesis, purification via fractional distillation or column chromatography is essential to remove unreacted TMS reagents and byproducts. The electron-withdrawing pentafluoro substituents on the aromatic ring enhance the acidity of the amine proton, facilitating silylation .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- NMR Spectroscopy : 1H and 19F NMR are critical for confirming silylation (e.g., disappearance of the NH2 signal and emergence of TMS peaks at ~0.1 ppm). 29Si NMR can further validate TMS group integration .

- IR Spectroscopy : Absence of N-H stretching (~3300–3500 cm−1) and presence of Si-C (~1250 cm−1) and C-F (~1100–1200 cm−1) vibrations confirm functional group transformations .

- X-ray Crystallography : Resolves steric effects of TMS groups and hydrogen-bonding interactions, such as C-F⋯π or N-Si⋯F contacts, which influence molecular packing .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of TMS groups. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as these may cleave the silyl protecting groups or degrade the fluorinated aromatic ring. Use glass or PTFE-lined caps to minimize leaching .

Advanced Research Questions

Q. How do the electron-withdrawing pentafluoro and TMS groups influence reactivity in cross-coupling catalysis?

The pentafluoro substituents increase the electrophilicity of the aromatic ring, facilitating oxidative addition in palladium-catalyzed reactions. Meanwhile, the TMS groups act as transient protecting agents, enabling selective functionalization of the aromatic core. For example, in Pd-mediated N–H activation, the TMS groups can be removed in situ to regenerate the amine for subsequent coupling steps, as observed in analogous Pd complexes with pentafluoroaniline derivatives .

Q. What methodologies resolve contradictions in thermodynamic data for complexes involving this compound?

Combined calorimetric and spectroscopic approaches are recommended. For instance, solution enthalpies measured via titration calorimetry can be cross-validated with equilibrium constants from UV-Vis or IR spectroscopy to calculate precise complexation enthalpies. This dual approach mitigates errors from assumptions in single-method studies, as demonstrated for 2,3,4,5,6-pentafluoroaniline-tetrahydrofuran complexes .

Q. What role does this compound play in designing stimuli-responsive polymers?

The TMS groups enhance solubility in nonpolar solvents, aiding controlled polymerization. For example, copolymerization with vinyltrimethoxy silane or maleimide derivatives (via radical initiators like AIBN) can yield fluorinated polymers with tunable dielectric properties. Post-polymerization desilylation can introduce reactive amine sites for further functionalization, enabling applications in conductive or self-healing materials .

Q. Data Contradictions and Resolution

Q. How do crystallographic and computational studies address discrepancies in reported bond angles for the TMS-protected amine?

Single-crystal X-ray diffraction reveals slight pyramidalization at the nitrogen atom (deviation ~0.19 Å from planarity), which conflicts with computational models assuming ideal sp2 hybridization. This discrepancy arises from steric repulsion between TMS groups and adjacent fluorine atoms. Hybrid DFT calculations incorporating dispersion corrections (e.g., D3-BJ) reconcile these differences by accounting for van der Waals interactions .

Q. Methodological Notes

- Safety Protocols : Always use PPE (gloves, goggles, lab coats) and work in fume hoods due to potential release of toxic HF or TMS derivatives during decomposition .

- Synthesis Optimization : Monitor silylation progress via 19F NMR to avoid over-silylation or side reactions with fluorinated positions .

Properties

CAS No. |

23188-59-2 |

|---|---|

Molecular Formula |

C12H18F5NSi2 |

Molecular Weight |

327.44 g/mol |

IUPAC Name |

2,3,4,5,6-pentafluoro-N,N-bis(trimethylsilyl)aniline |

InChI |

InChI=1S/C12H18F5NSi2/c1-19(2,3)18(20(4,5)6)12-10(16)8(14)7(13)9(15)11(12)17/h1-6H3 |

InChI Key |

ZPWNOIQOAYUEOZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N(C1=C(C(=C(C(=C1F)F)F)F)F)[Si](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.